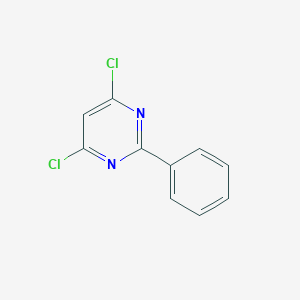

4,6-Dichloro-2-phenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFQZTCQAYEXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190843 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-92-9 | |

| Record name | Fenclorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Iii. Spectroscopic Characterization and Structural Analysis

X-ray Crystallography of 4,6-Dichloro-2-phenylpyrimidine

The three-dimensional arrangement of atoms in solid-state this compound has been determined through single-crystal X-ray diffraction, providing precise insights into its molecular geometry and packing in the crystal lattice. iucr.org

This compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The molecule consists of a pyrimidine (B1678525) ring substituted with two chlorine atoms at positions 4 and 6, and a phenyl group at position 2. A key structural feature is the relative orientation of these two rings. The dihedral angle between the plane of the dichloropyrimidyl ring and the phenyl ring is 9.45 (10)°. iucr.org This relatively small angle indicates that the molecule is nearly planar. The bond lengths and angles within the molecule are within the normal ranges and are comparable to those found in similar pyrimidine structures. iucr.org

The crystal packing of this compound is stabilized by a network of non-covalent interactions. Adjacent molecules are linked by C—H···N hydrogen bonds, forming one-dimensional chains that extend along the c-axis of the crystal. iucr.org

In addition to hydrogen bonding, the crystal structure is further consolidated by other weak intermolecular forces. These include C—Cl···π interactions, with a documented distance of 3.6185 (10) Å between a chlorine atom (Cl2) and the centroid of a neighboring phenyl ring. iucr.org Furthermore, π–π stacking interactions are observed between the pyrimidine and phenyl rings of adjacent molecules, with a centroid-to-centroid distance of 3.8796 (11) Å. iucr.org Together, these interactions build a stable, three-dimensional supramolecular network. iucr.org

The crystallographic data for this compound was collected at a temperature of 173 K using Mo Kα radiation. The data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the reference number 1421258. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard techniques used to confirm the structure of this compound and its derivatives. acs.orgnih.govvu.lt The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine and phenyl rings.

Pyrimidine Proton: A singlet is expected for the single proton at the C5 position of the pyrimidine ring. In related 6-aryloxy-4-chloro-2-phenylpyrimidine structures, this proton appears as a singlet around 6.84 ppm. acs.org

Phenyl Protons: The protons of the phenyl group will appear as a set of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic environment. For instance, in a derivative where this compound is coupled with acridine (B1665455) moieties, the phenyl protons appear as multiplets between 7.37 and 8.27 ppm. vu.lt

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. In related 4-chloro-6-phenoxy-2-phenylpyrimidine structures, the pyrimidine carbons are observed in the range of 104.8 to 169.5 ppm. acs.org The carbons attached to the electronegative chlorine (C4, C6) and nitrogen atoms (C2, C4, C6) would appear significantly downfield.

Phenyl Carbons: The carbons of the phenyl ring typically appear in the range of 120-140 ppm. The ipso-carbon (the carbon attached to the pyrimidine ring) and the other carbons (ortho, meta, para) will have characteristic chemical shifts. For example, in a study of 6-aryloxy-4-chloro-2-phenylpyrimidines, the phenyl ring carbons were recorded between 123.8 and 148.3 ppm. acs.org

Application in Structural Elucidation of Derivatives

Spectroscopic methods are fundamental in confirming the structures of new compounds derived from this compound. When this parent molecule undergoes reactions, such as nucleophilic aromatic substitution (SNAr) where the chlorine atoms are replaced, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the exact position of the new substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which serves to confirm its elemental composition. nih.gov The theoretical exact mass of this compound (C₁₀H₆Cl₂N₂) is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

HRMS analysis of this compound would yield a measured mass that is very close to the calculated value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Theoretical Exact Mass | 223.996 g/mol |

Note: The actual measured mass in an HRMS experiment would be reported with high precision (e.g., to four or more decimal places).

In mass spectrometry, the molecular ion (M⁺·) of this compound can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragments provides a "fingerprint" that helps to confirm the molecule's structure. The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nist.gov Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for ions containing chlorine. whitman.edu

Key fragmentation pathways for this compound likely include:

Loss of a Chlorine Atom: A common fragmentation for halogenated compounds is the loss of a halogen radical, which would result in a fragment ion [M-Cl]⁺.

Cleavage of the Phenyl Group: The bond between the phenyl and pyrimidine rings can break, leading to fragments corresponding to the phenyl cation (C₆H₅⁺ at m/z 77) or the dichloropyrimidine cation.

Ring Fragmentation: The pyrimidine ring itself can break apart, although this often results in more complex patterns. whitman.edulibretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₆Cl₂N₂]⁺· | Molecular Ion (M⁺·) | 224 |

| [M-Cl]⁺ | Loss of a chlorine atom | 189 |

Note: The m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound display characteristic absorption and scattering bands corresponding to the vibrations of its specific structural components. ijera.com

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl ring are typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyrimidine rings, and the carbon-nitrogen bonds in the pyrimidine ring, give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. mdpi.commdpi.com

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key feature and typically appear in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C=C/C=N Stretch | Phenyl & Pyrimidine Rings | 1600 - 1400 |

To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR and FT-Raman data are often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). mdpi.comresearchgate.net

This approach involves first optimizing the molecular geometry of this compound and then calculating its vibrational frequencies and intensities. mdpi.com The calculated frequencies are often scaled by a specific factor to correct for approximations in the theoretical method and to improve the correlation with experimental data. nih.gov This comparison allows for a confident assignment of each experimental band to a specific vibrational mode of the molecule, confirming the structural details and bonding arrangements. researchgate.net For many organic molecules, a good correlation between the scaled theoretical and experimental frequencies is achieved, validating both the experimental assignments and the computational model. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn determined by the molecular structure, including the presence of chromophores and auxochromes.

For this compound, the key chromophores are the pyrimidine ring and the phenyl group. The presence of chlorine atoms as substituents on the pyrimidine ring and the conjugation between the two aromatic systems are expected to significantly influence its UV-Visible absorption spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the phenyl and pyrimidine rings are rich in π electrons, leading to strong π → π* absorption bands. The conjugation between the phenyl and pyrimidine rings in this compound creates an extended π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, non-conjugated chromophores. These transitions are generally characterized by high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹).

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons in non-bonding orbitals. Therefore, n → π* transitions are expected for this compound. These transitions are typically of lower energy than π → π* transitions and thus appear at longer wavelengths. However, they are symmetry-forbidden and consequently exhibit much lower molar absorptivities (ε < 2,000 L mol⁻¹ cm⁻¹).

The presence of chlorine atoms, which are auxochromes, can also influence the absorption spectrum. The lone pairs on the chlorine atoms can interact with the π-system of the pyrimidine ring (a +M effect), potentially causing a further red shift. Simultaneously, their inductive electron-withdrawing effect (-I effect) can also play a role.

A hypothetical representation of the expected absorption bands for this compound is provided in the table below. It is important to note that these are estimated ranges and the actual experimental values may vary.

Hypothetical UV-Visible Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 250 - 300 | > 10,000 |

| n → π* | 300 - 350 | < 2,000 |

The polarity of the solvent can significantly affect the position and intensity of absorption bands in a UV-Visible spectrum, a phenomenon known as solvatochromism. The nature of these shifts can provide further information about the electronic transitions.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state (π*) is often more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition and shifting the absorption to a longer wavelength.

n → π Transitions:* In contrast, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The non-bonding orbitals of the nitrogen lone pairs are more exposed and can interact strongly with polar protic solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, increasing the energy required for the transition and shifting the absorption to a shorter wavelength.

The expected solvent effects on the absorption spectrum of this compound are summarized in the following table. Again, this is a generalized prediction as specific experimental data is unavailable.

Predicted Solvent Effects on the UV-Visible Spectrum of this compound

| Solvent Polarity | Transition | Expected Shift in λmax |

|---|---|---|

| Increasing | π → π* | Bathochromic (Red Shift) |

| Increasing | n → π* | Hypsochromic (Blue Shift) |

By analyzing the shifts in the absorption maxima upon changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water), it would be possible to experimentally distinguish between the π → π* and n → π* transitions for this compound.

Iv. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. For 4,6-dichloro-2-phenylpyrimidine, DFT calculations, often using the B3LYP functional, provide a robust framework for understanding its geometry and electronic characteristics. researchgate.netnih.govscispace.com

Geometry Optimization and Electronic Structure

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations typically show a planar pyrimidine (B1678525) ring. researchgate.net The phenyl group is often slightly twisted out of the plane of the pyrimidine ring to minimize steric hindrance.

| Table 1: Representative Calculated Geometric Parameters for a Dichloropyrimidine Scaffold | |

|---|---|

| Parameter | Calculated Value (Å or °) |

| N1-C2 Bond Length | 1.34 |

| C2-N3 Bond Length | 1.33 |

| C4-C5 Bond Length | 1.39 |

| C4-Cl Bond Length | 1.74 |

| N1-C2-N3 Bond Angle | 127.5 |

| C4-C5-C6 Bond Angle | 117.0 |

Note: Data is illustrative for a related dichloropyrimidine structure to provide context. The presence of a phenyl group at C2 would alter these specific values.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wuxibiology.comschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.govwuxibiology.com

For 2-phenylpyrimidine (B3000279) derivatives, the HOMO is typically distributed over the phenyl ring, while the LUMO is localized on the pyrimidine ring. The chlorine substituents on the pyrimidine ring act as electron-withdrawing groups, which would be expected to lower the energy of the LUMO, making the compound more susceptible to nucleophilic attack.

| Table 2: Representative FMO Properties for Phenylpyrimidine Derivatives (Calculated in eV) | |

|---|---|

| Parameter | Typical Energy Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 |

Note: These values are typical for related phenylpyrimidine structures and provide an estimated range. The exact values for this compound depend on the specific computational method and basis set used. researchgate.netresearchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

In this compound, significant donor-acceptor interactions are expected. The lone pair orbitals of the nitrogen (nN) and chlorine (nCl) atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of the aromatic rings. These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction. materialsciencejournal.orgresearchgate.net

| Table 3: Principal NBO Donor-Acceptor Interactions in Chloro- and Phenyl-Substituted Pyrimidines | ||

|---|---|---|

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π(C2-N3) | High |

| LP (N3) | π(C2-N1) | High |

| LP (Cl) | σ(C4-C5) | Moderate |

| π (Phenyl Ring) | π (Pyrimidine Ring) | Moderate to High |

Note: This table represents expected significant interactions based on principles of NBO analysis applied to similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution and reactivity of a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.netsemanticscholar.org

For this compound, the MEP map would likely show the most negative potential (red) localized around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The regions around the chlorine atoms would also exhibit negative potential. Conversely, positive potential (blue) would be expected on the hydrogen atoms of the phenyl ring. Such maps are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

Development of Predictive Models for Biological Activities

Numerous QSAR models have been developed for pyrimidine derivatives, given their wide range of biological activities, particularly as anticancer agents. mdpi.comnih.govtandfonline.comjapsonline.com These models correlate molecular descriptors (numerical representations of chemical information) with a measured biological response, such as the half-maximal inhibitory concentration (IC50).

The development of a QSAR model typically involves:

Data Set Selection: A series of pyrimidine derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of descriptors, including constitutional, topological, electronic (e.g., HOMO/LUMO energies, dipole moment), and steric parameters, are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that links the descriptors to the activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation sets. ijpbs.net

A typical QSAR model for anticancer activity might reveal that descriptors related to lipophilicity, molecular shape, and electronic properties (like the presence of electronegative atoms) are critical for activity. For instance, a model for pyrimidine derivatives as AXL kinase inhibitors showed that steric and electrostatic fields are key contributors to their inhibitory action. japsonline.com

| Table 4: Key Statistical Parameters for a Representative QSAR Model for Anticancer Pyrimidines | |

|---|---|

| Statistical Parameter | Typical Value |

| Correlation Coefficient (R²) | > 0.85 |

| Cross-validation Coefficient (Q²) | > 0.60 |

| Root Mean Square Error (RMSE) | Low |

| Predictive R² (for external test set) | > 0.60 |

Note: These parameters indicate a statistically robust and predictive QSAR model. Values are representative of high-quality models reported in the literature for pyrimidine derivatives. nih.govjapsonline.com

Correlation of Molecular Descriptors with Experimental Data

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. researchgate.net In the field of quantitative structure-activity relationships (QSAR), these descriptors are fundamental. researchgate.net The goal is to establish a mathematical relationship between the structure of a molecule and its properties, which can reduce the need for expensive and time-consuming laboratory testing. researchgate.net A good molecular descriptor should correlate well with at least one experimental property. researchgate.net For the broader class of pyrimidine derivatives, studies have successfully used descriptors to build models that predict their biological and chemical activities. However, specific studies correlating the molecular descriptors of this compound with its experimental data are not extensively detailed in the available research.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA. nih.gov This method is instrumental in drug design, helping to understand and optimize the interactions between a ligand and its receptor. nih.govresearchgate.net

Ligand-Receptor Interaction Analysis

Molecular docking studies have been performed on derivatives of this compound to analyze their interaction with biological targets. In one such study, dihydrazone derivatives synthesized from this compound were docked with a DNA molecule (PDB ID: 1D18). nih.gov The analysis revealed that the pyrimidine groups of the derivative compounds inserted between the DNA base pairs, while the pyridine (B92270) rings extended into the DNA grooves. nih.gov This suggests a mixed interaction mode involving both intercalation and groove binding. nih.gov The hydrazone moiety, acting as both a hydrogen bond donor and acceptor, is prone to forming hydrogen bonds with the molecular target, further stabilizing the complex. nih.gov

Prediction of Binding Energies and Conformations

A primary goal of molecular docking is to predict the binding conformation and estimate the binding affinity or energy between a ligand and its receptor. nih.gov While specific binding energy calculations for the parent compound this compound were not found, the binding affinities for its derivatives with calf thymus DNA (ctDNA) have been determined experimentally. nih.gov The binding constants (Kb), which are indicative of binding affinity, were calculated for two dihydrazone derivatives, 10a and 10f. nih.gov

Table 1: Binding Constants of this compound Derivatives with DNA A summary of the binding constants (Kb) for two derivatives, indicating their affinity for DNA.

| Compound | Binding Constant (Kb) (M-1) |

| Derivative 10a | 4.44 × 106 |

| Derivative 10f | 4.59 × 106 |

| Data sourced from a 2022 study on hybrid 4,6-dihydrazone pyrimidine derivatives. nih.gov |

These values, while lower than that of the classic intercalator ethidium (B1194527) bromide, are within the range characteristic of an intercalation binding mode. nih.gov

Studies on DNA Binding Interactions

The interaction of small molecules with DNA is a key mechanism for many antitumor drugs. nih.gov These interactions can occur through noncovalent modes such as groove binding, intercalation, or electrostatic interactions. nih.gov For derivatives of this compound, studies using absorption spectra revealed that they likely interact with DNA through a combination of groove binding and partial intercalation. nih.gov The pyrimidine core of the derivatives was found to insert into the DNA base pairs, a hallmark of intercalation. nih.govmdpi.com This mode of binding can distort the DNA double helix and interfere with cellular processes, which is a common mechanism for anticancer agents. nih.govmdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in advanced technologies like optical switching and data storage. rsc.orgjhuapl.edu Organic molecules, particularly those with donor-acceptor groups, can exhibit significant NLO properties. nih.gov Pyrimidine derivatives are among the classes of compounds investigated for their NLO potential. rsc.orgnih.gov

Hyperpolarizability Calculations

Hyperpolarizability is a measure of a molecule's NLO response. While specific hyperpolarizability calculations for this compound were not found in the searched literature, studies on other pyrimidine derivatives highlight their potential. For instance, a detailed study on the compound N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) showed significant NLO behavior. rsc.orgnih.gov Using an iterative electrostatic embedding method, its third-order nonlinear susceptibility (χ(3)) was found to be superior to that of known chalcone (B49325) derivatives, indicating its promise for photonic and optical applications. rsc.orgnih.gov Such findings suggest that the pyrimidine scaffold, as present in this compound, is a promising base structure for developing new NLO materials. nih.gov

Potential for Optoelectronic Applications

Computational chemistry provides essential theoretical insights into the electronic structure and properties of molecules, predicting their suitability for various applications, including optoelectronics. For this compound, while specific experimental data on its optoelectronic performance is limited in publicly accessible literature, theoretical studies based on Density Functional Theory (DFT) can elucidate its potential. Such studies are crucial for designing materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The potential of this compound in optoelectronics stems from its core structure. The pyrimidine ring is inherently electron-deficient (a π-deficient heterocycle), making it a strong electron-acceptor moiety. nih.gov This characteristic is a foundational element in the design of "push-pull" architectures, where an acceptor unit is combined with an electron-donating unit to facilitate intramolecular charge transfer (ICT). ICT is a key process in many organic electronic materials, influencing their absorption and emission properties. nih.gov

In this compound, the phenyl group at the C2 position acts as a weak electron-donating or π-conjugating group, while the two chlorine atoms at the C4 and C6 positions enhance the electron-withdrawing nature of the pyrimidine ring. This intrinsic acceptor character is a desirable trait for n-type (electron-transporting) or ambipolar materials in organic electronics. nih.gov

Theoretical calculations for molecules like this compound typically focus on several key parameters to predict their optoelectronic behavior:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy of the LUMO level indicates the electron-accepting ability of the molecule, while the HOMO level relates to its electron-donating ability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a primary determinant of the molecule's absorption and emission wavelength and its chemical reactivity. nih.gov A smaller gap generally corresponds to absorption at longer wavelengths and higher chemical reactivity.

Reorganization Energy: This parameter quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). A low reorganization energy is highly desirable for efficient charge transport, as it minimizes the energy barrier for a charge to "hop" from one molecule to another. Theoretical methods are used to calculate both the hole (λh) and electron (λe) reorganization energies.

Charge Transfer Integral: Also known as electronic coupling, this value (V) describes the strength of the electronic interaction between adjacent molecules in a solid-state packing. A larger charge transfer integral facilitates more efficient charge transport. This parameter is highly dependent on the intermolecular distance and orientation, which can be predicted through crystal structure simulations.

Charge Carrier Mobility (µ): Using the values of reorganization energy and transfer integrals within the framework of Marcus theory, the theoretical charge carrier mobility for both holes (µh) and electrons (µe) can be estimated. High mobility is a prerequisite for high-performance transistors and efficient charge extraction in photovoltaic cells.

While specific DFT calculations for this compound are not extensively reported, data from analogous substituted pyrimidines and other heterocyclic systems provide a basis for predicting its properties. For instance, computational studies on other dichlorinated aromatic compounds have shown that the position of the chlorine atoms significantly impacts the molecular geometry and electronic structure. Similarly, studies on other phenyl-substituted heterocycles confirm the role of the phenyl ring in tuning the frontier orbital energies.

The table below illustrates the typical computational data generated in a theoretical study to evaluate the optoelectronic potential of an organic semiconductor like this compound. Note: The values presented are representative examples based on similar heterocyclic compounds and are intended for illustrative purposes, as specific calculated values for this compound are not available in the cited literature.

Based on these theoretical considerations, this compound could serve as a valuable building block or a parent structure for more complex optoelectronic materials. Its electron-deficient nature makes it a prime candidate for use as an acceptor component in thermally activated delayed fluorescence (TADF) emitters or as an n-type material in OFETs. Further functionalization, for example, by replacing the chlorine atoms with strong donor groups via cross-coupling reactions, could transform the molecule into a potent push-pull fluorophore with tunable emission characteristics suitable for OLED applications.

V. Research on Biological Activities and Mechanisms

Herbicide Safener Mechanisms

Fenclorim's primary application in agriculture is as a safener to protect crops, particularly rice, from the phytotoxic effects of chloroacetanilide herbicides like pretilachlor (B132322). The safening mechanism is not based on preventing herbicide absorption but rather on enhancing the plant's ability to detoxify the herbicide. This is achieved through the induction of specific enzymatic pathways and subsequent metabolic processes.

Induction of Detoxifying Enzymes (e.g., GSTs, Cytochrome P450 Monooxygenases)

A key aspect of fenclorim's safener activity is its ability to induce the expression and activity of detoxifying enzymes within the crop plant. nih.gov Prominently, it upregulates Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). GSTs are crucial enzymes that catalyze the conjugation of herbicides with the endogenous antioxidant glutathione, rendering the herbicide inactive and more easily sequestered or metabolized. mdpi.com P450s are a diverse family of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. nih.gov The induction of these enzyme systems by fenclorim enhances the plant's metabolic capacity to neutralize the herbicide before it can cause significant damage. nih.govmdpi.com

Enhancement of Herbicide Metabolism in Plants

The induction of detoxifying enzymes by 4,6-dichloro-2-phenylpyrimidine directly leads to an enhanced rate of herbicide metabolism in treated plants. This accelerated breakdown of the herbicide is a critical factor in the safener's protective effect. nih.gov By rapidly converting the phytotoxic herbicide into non-toxic metabolites, the safener ensures that the concentration of the active herbicide at its target site within the plant remains below a damaging threshold. researchgate.net This enhanced metabolic detoxification is a selective process, occurring in the crop plant but not in the target weed species, thus maintaining the efficacy of the herbicide.

Crop Tolerance Enhancement (e.g., Rice, Arabidopsis thaliana)

The practical outcome of the induced enzymatic activity and enhanced herbicide metabolism is a significant increase in the tolerance of the crop to the herbicide. This has been extensively documented in rice, where fenclorim is used commercially to protect against chloroacetanilide herbicides. mdpi.com Studies have also utilized the model plant species Arabidopsis thaliana to investigate the molecular mechanisms of fenclorim's action, demonstrating that it confers herbicide tolerance in this species as well. nih.govebi.ac.uk This broadens the understanding of its safening capabilities beyond its primary application in rice.

Gene Expression Profiling in Response to this compound

Research into the molecular underpinnings of fenclorim's action has involved gene expression profiling to identify the specific genes that are responsive to the safener. These studies have provided a more detailed picture of the plant's response at the genetic level. ebi.ac.uknih.gov By analyzing changes in mRNA levels following treatment with this compound, scientists can identify the genes encoding the detoxifying enzymes and other responsive proteins that are upregulated. This approach helps to elucidate the signaling pathways and regulatory networks that are activated by the safener to confer herbicide tolerance. mdpi.comnih.gov

Fungicidal Activity and Structure-Activity Relationships (SAR)

In addition to its role as a herbicide safener, this compound has been identified as a lead compound for the development of new fungicides due to its inherent fungicidal activity. nih.gov Researchers have explored its efficacy against various plant pathogenic fungi and have investigated the relationship between its chemical structure and its fungicidal potency.

In Vitro and In Vivo Efficacy against Plant Pathogenic Fungi

Laboratory (in vitro) and whole-plant (in vivo) studies have demonstrated the fungicidal potential of this compound and its derivatives. nih.govukm.mynih.gov These compounds have been tested against a range of economically important plant pathogenic fungi. scispace.comfrontiersin.org For instance, research has shown that derivatives of this compound exhibit significant inhibitory activity against fungi such as Sclerotinia sclerotiorum and Thanatephorus cucumeris. nih.govepa.gov The efficacy of these compounds is often compared to existing commercial fungicides to assess their potential for agricultural use. nih.gov

Interactive Table: In Vivo Antifungal Activity of Selected Plant Extracts Against Various Plant Pathogenic Fungi.

| Plant Extract | Fungal Species | Disease Control Efficacy (%) |

|---|---|---|

| Chloranthus japonicus (roots) | Rice blast | >90 |

| Chloranthus japonicus (roots) | Rice sheath blight | >90 |

| Chloranthus japonicus (roots) | Wheat leaf rust | >90 |

| Chloranthus japonicus (roots) | Tomato gray mold | >80 |

| Chloranthus japonicus (roots) | Tomato late blight | >80 |

| Paulownia coreana (stems) | Rice blast | >90 |

| Paulownia coreana (stems) | Wheat leaf rust | >90 |

| Paulownia coreana (stems) | Barley powdery mildew | >90 |

Data sourced from a study on the in vivo antifungal activities of 57 plant extracts. scispace.com

The exploration of structure-activity relationships (SAR) is crucial for optimizing the fungicidal properties of this compound. nih.govresearchgate.neticm.edu.pl By synthesizing and testing a series of analogues with modifications to the pyrimidine (B1678525) ring or the phenyl group, researchers can identify the structural features that are essential for potent antifungal activity. nih.govmdpi.com This information guides the design of new, more effective fungicidal compounds. For example, studies have investigated how the substitution pattern on the phenyl ring influences the compound's efficacy against specific fungal pathogens. nih.gov

Design and Evaluation of Fenclorim Derivatives as Fungicides

Research has focused on modifying the structure of fenclorim, a derivative of this compound, to develop new and more effective fungicides. mdpi.com By inserting an amide group between the phenyl and pyrimidine rings of fenclorim, scientists synthesized N-(4,6-dichloropyrimidine-2-yl) benzamide (B126). This new derivative demonstrated significantly greater fungicidal activity against Sclerotinia sclerotiorum and Fusarium oxysporum than the original fenclorim and the commercial fungicide pyrimethanil (B132214). mdpi.com The in vivo 50% inhibitory concentration (IC50) values for this derivative were 1.23 mg/L and 9.97 mg/L, respectively. mdpi.com

Further studies involved synthesizing two other fenclorim derivatives, referred to as compounds 6 and 7, by linking active sub-structures. mdpi.com Compound 6, in particular, showed notable activity against Botrytis cinerea, with a 50% effective concentration (EC50) value of 20.84 mg/L. This was considerably more potent than pyrimethanil (30.72 mg/L), fenclorim (319.95 mg/L), and compound 7 (215.45 mg/L). mdpi.com These findings underscore the potential of using fenclorim as a lead compound for creating novel and highly active fungicides. mdpi.com

Substituent Effects on Fungicidal Potency

The effect of different chemical groups (substituents) on the fungicidal strength of fenclorim derivatives has been a key area of investigation. The enhanced activity of N-(4,6-dichloropyrimidine-2-yl) benzamide suggests that the introduction of an amide group is a beneficial modification. mdpi.com

In the case of compounds 6 and 7, the specific structural modifications led to differing levels of fungicidal efficacy. The superior performance of compound 6 against Botrytis cinerea indicates that the combination of a (Z)-methyl-2-iodo-3-methoxyacrylate group substituted phenoxyl group with the fenclorim structure significantly improves its fungicidal activity. mdpi.com At a concentration of 25 mg/L, compound 6 exhibited 80.33% of the control's EC50 value against Pseudoperonospora cubensis, whereas pyrimethanil only reached 20.67%. mdpi.com This highlights the critical role that specific substituents play in the fungicidal potency of these compounds.

**Table 1: In Vivo Fungicidal Activities (EC50) of Fenclorim Derivatives Against *Botrytis cinerea***

| Compound | EC50 (mg/L) |

|---|---|

| Compound 6 | 20.84 |

| Compound 7 | 215.45 |

| Fenclorim | 319.95 |

| Pyrimethanil | 30.72 |

Data sourced from Zheng et al. mdpi.com

Potential in Medicinal Chemistry

The pyrimidine scaffold, a core component of this compound, is prevalent in both natural and synthetic compounds with a wide range of biological activities. jmaterenvironsci.com This has led to investigations into the potential of this compound derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. nih.gov

Anticancer Properties of Pyrimidine Derivatives

Derivatives of 2-phenylpyrimidine (B3000279) have shown promise as anticancer agents. nih.govnih.gov Their mechanism of action often involves inhibiting key enzymes or pathways crucial for cancer cell growth and survival. nih.govrsc.org

In Vitro Cytotoxicity against Tumor Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of pyrimidine derivatives against various cancer cell lines. For instance, a series of 2-phenylpyrimidine coumarin (B35378) derivatives were tested against CNE2, KB, and Cal27 cell lines, with most showing a good ability to inhibit tumor cell proliferation. nih.gov Compound 13 from this series, 3-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl 4-(dimethylamino)benzenesulfonate, was identified as the most active. nih.gov

In another study, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated. rsc.org Compound 7b from this series demonstrated potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Importantly, it showed significantly lower cytotoxicity towards normal human hepatocyte (LO2) cells. rsc.org

Thieno[2,3-d]pyrimidine (B153573) derivatives have also been investigated for their anticancer effects. nih.gov Compound 6j from one such series was found to be effective against colon (HCT116 and HCT15), brain (LN-229 and GBM-10), and ovarian (A2780 and OV2008) cancer cell lines, with IC50 values ranging from 0.6 to 1.2 µM. nih.gov In contrast, its IC50 value for the normal CHO cell line was 14 µM, indicating a degree of selectivity for cancer cells. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 7b | MCF-7 | 0.48 | rsc.org |

| Compound 7b | HeLa | 0.74 | rsc.org |

| Compound 6j | HCT116 | 0.6-1.2 | nih.gov |

| Compound 6j | HCT15 | 0.6-1.2 | nih.gov |

| Compound 6j | LN-229 | 0.6-1.2 | nih.gov |

| Compound 6j | GBM-10 | 0.6-1.2 | nih.gov |

| Compound 6j | A2780 | 0.6-1.2 | nih.gov |

| Compound 6j | OV2008 | 0.6-1.2 | nih.gov |

| Compound 6j | CHO (normal) | 14 | nih.gov |

Apoptosis Induction Mechanisms

A key mechanism by which many pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. rsc.orgnih.gov Compound 7b, a 2-amino-4-aryl-pyrimidine derivative of ursolic acid, was found to trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was achieved by increasing the generation of intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, upregulating the pro-apoptotic protein Bax, and downregulating the anti-apoptotic protein Bcl-2. rsc.org It also activated the caspase cascade and suppressed the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org

Similarly, the thieno[2,3-d]pyrimidine derivative 6j induced apoptosis in HCT116 and OV2008 cells. nih.gov It also caused the formation of reactive oxygen species and led to mitotic catastrophe, an alternative cell death mechanism. nih.gov Studies on other pyrimidine derivatives have also highlighted their ability to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases. nih.gov

Antimicrobial Properties

The pyrimidine core is a feature of many compounds with antimicrobial activity. jmaterenvironsci.comnih.gov Research has explored the potential of this compound derivatives as both antibacterial and antifungal agents. nih.govnih.gov

A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as potential antifungal agents targeting the enzyme CYP51. nih.gov One compound, C6, exhibited good antifungal activity against seven common clinical fungal strains, proving to be significantly superior to the first-line drug fluconazole. nih.gov Importantly, C6 also showed weak cytotoxicity against mammalian cell lines, suggesting a favorable safety profile. nih.gov

Other studies have synthesized pyrimidine derivatives and tested their activity against a range of bacteria and fungi. nih.gov For example, certain pyrimidine and pyrimidopyrimidine analogs demonstrated strong antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). nih.gov The search for new antimicrobial agents has also led to the synthesis of S-substituted 4,6-dichloro-2-mercaptobenzimidazoles, which have shown activity against various Gram-positive bacteria. nih.gov

Antifungal Activity

The pyrimidine core is foundational to many compounds with fungicidal properties used in agriculture. clausiuspress.com The specific compound this compound, also known as fenclorim, is a commercial herbicide safener that has demonstrated inherent fungicidal activity. medchemexpress.com This has prompted further investigation into its derivatives as potential fungicides.

In one study, a series of analogues of this compound were synthesized by substituting one of the chlorine atoms with a substituted phenoxy group. medchemexpress.com These new 4-chloro-6-phenoxy-2-phenylpyrimidine derivatives were tested for their fungicidal activity against two significant plant pathogens, Sclerotinia sclerotiorum and Thanatephorus cucumeris. medchemexpress.com Several of the synthesized compounds displayed moderate to excellent fungicidal efficacy, with some derivatives showing greater potency than both the parent compound fenclorim and the commercial fungicide pyrimethanil. medchemexpress.com For example, the compound featuring a 2,4-dichlorophenoxy group at the 6-position exhibited the most potent activity against S. sclerotiorum with an EC₅₀ value of 0.93 mg/L. medchemexpress.com

Mechanistically, the antifungal action of some 2-phenylpyrimidine derivatives has been linked to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. nih.gov By designing novel 2-phenylpyrimidine compounds that can effectively bind to and inhibit CYP51, researchers have developed potent antifungal agents, with some exhibiting broad-spectrum activity against clinically relevant fungal strains. nih.gov

| Compound Derivative (substituent at C6-position) | Target Fungus | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxy | Sclerotinia sclerotiorum | 0.93 | medchemexpress.com |

| 4-Chlorophenoxy | Sclerotinia sclerotiorum | 1.54 | medchemexpress.com |

| 2-Chlorophenoxy | Sclerotinia sclerotiorum | 2.31 | medchemexpress.com |

| 2,4-Dichlorophenoxy | Thanatephorus cucumeris | 1.01 | medchemexpress.com |

| Pyrimethanil (Control) | Sclerotinia sclerotiorum | 3.58 | medchemexpress.com |

| Fenclorim (Parent Compound) | Sclerotinia sclerotiorum | >50 | medchemexpress.com |

Antibacterial Activity

The pyrimidine skeleton is a common feature in various synthetic compounds explored for antibacterial properties. researchgate.net While extensive data on the specific antibacterial action of this compound is limited, research on structurally related pyrimidine derivatives highlights the potential of this chemical class.

For instance, a study on a series of 4,6-diphenyl-2-thiopyrimidine derivatives demonstrated notable antimicrobial activity. nih.gov These compounds were tested against a panel of pathogenic bacteria and fungi. One derivative, 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine, showed moderate activity against several bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In general, research on related heterocyclic compounds has shown that Gram-positive bacteria tend to be more susceptible than Gram-negative bacteria. google.com

| Bacterial Strain | Zone of Inhibition (mm) for Compound 3 | MIC (mg/mL) for Compound 3 | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | 14 | 6.00 | nih.gov |

| Bacillus subtilis | 13 | 6.00 | nih.gov |

| Methicillin-Susceptible Staphylococcus aureus | 12 | 11.75 | nih.gov |

| Methicillin-Resistant Staphylococcus aureus | 11 | 23.50 | nih.gov |

| Escherichia coli | - | - | nih.gov |

*Compound 3 is 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine, a derivative of the pyrimidine scaffold. nih.gov

Role as a Pharmaceutical Intermediate

The dichloropyrimidine framework is a versatile and highly valued intermediate in the synthesis of pharmaceutical agents. The two chlorine atoms are reactive sites that can be sequentially and selectively replaced through nucleophilic aromatic substitution, allowing for the construction of complex, multi-substituted pyrimidine scaffolds. nih.gov This sequential reactivity is fundamental to building libraries of compounds for drug discovery.

Synthesis of AZD8931 and other Pyrimidine Scaffolds

While this compound is a key pyrimidine intermediate, the synthesis of AZD8931 (Sapitinib), a potent, reversible inhibitor of EGFR, HER2, and HER3 receptors, originates from a different heterocyclic core. medchemexpress.com Published synthetic routes indicate that AZD8931 is constructed from a 6-acetoxy-4-chloro-7-methoxyquinazoline starting material, not a pyrimidine. nih.gov

However, the general synthetic strategy involving dichloropyrimidines is widely used to create other potent kinase inhibitors. For example, 4,6-dichloropyrimidine (B16783) can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach aryl groups. This is followed by nucleophilic substitution of the remaining chlorine atom to introduce various amine-containing side chains. This precise, step-wise construction allows for the exploration of structure-activity relationships. A prominent example is the synthesis of NVP-BGJ398, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family. Its synthesis involves the reaction of a substituted aniline (B41778) with a dichloropyrimidine intermediate to build the core structure of the drug.

Development of Novel Drug Candidates

The this compound scaffold and its isomers are starting points for the development of a wide array of novel drug candidates targeting various diseases.

Anticancer Agents: Researchers have extensively used dichloropyrimidine derivatives to develop inhibitors of key signaling proteins implicated in cancer.

EGFR Inhibitors: Based on the structure of known inhibitors like AZD9291, new series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically targeting resistance-conferring mutations like T790M/L858R in non-small cell lung cancer (NSCLC). One such derivative, L-18, showed strong antiproliferative activity against H1975 cancer cells, which harbor these mutations, and demonstrated in vivo anticancer efficacy in xenograft mouse models.

FGFR Inhibitors: The discovery of NVP-BGJ398 (Infigratinib) as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family was achieved by optimizing a series of N-aryl-N'-pyrimidin-4-yl ureas. The synthesis starts with a dichloropyrimidine and builds complexity to achieve high potency and selectivity, leading to a drug that has shown significant antitumor activity in bladder cancer models.

CDC42 Inhibitors: A novel class of inhibitors targeting the CDC42 protein, which is crucial for the progression of multiple tumor types, was developed from a trisubstituted pyrimidine core. These compounds, including ARN22089 and ARN25062, demonstrate the utility of the pyrimidine scaffold in creating inhibitors of protein-protein interactions.

Antifungal Agents: Leveraging the known antifungal properties of related compounds, new 2-phenylpyrimidine derivatives have been rationally designed as novel antifungal agents. By modifying the scaffold to optimize binding to the fungal CYP51 enzyme, researchers have created compounds with potent, broad-spectrum antifungal activity, in some cases significantly exceeding the efficacy of the first-line clinical drug fluconazole. nih.gov

Vi. Advanced Applications and Emerging Research Areas

Precursor in Materials Science

The rigid, electron-deficient pyrimidine (B1678525) core of 4,6-dichloro-2-phenylpyrimidine, combined with its two reactive chlorine atoms, makes it an attractive building block in materials science. These features allow for the strategic construction of larger, conjugated systems with tailored electronic and photophysical properties for use in advanced electronic devices.

A significant application of this compound is as a key intermediate in the synthesis of host materials for Thermally Activated Delayed Fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs). rsc.org TADF materials are crucial for achieving high efficiency in OLEDs by enabling the harvesting of both singlet and triplet excitons.

Researchers have successfully used this compound to synthesize novel host materials with high triplet energies. In one synthetic route, it is reacted with 9,9-Diphenyl-9,10-dihydroacridine via a Buchwald-Hartwig amination reaction. rsc.org This reaction substitutes both chlorine atoms on the pyrimidine ring, linking two bulky acridine (B1665455) units to the central phenylpyrimidine core. The resulting molecule, 10,10'-(2-phenylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) (1PPA), functions as a high triplet energy host material, which is essential for efficient blue TADF OLEDs. rsc.org The synthesis demonstrates the utility of the dichloro-substituents as reactive handles for building complex, high-performance optoelectronic materials. rsc.org

Table 1: Synthesis of TADF Host Material 1PPA

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |

|---|

Development of Functionalized Pyrimidine Scaffolds

The this compound molecule is an ideal platform for developing diverse and complex pyrimidine-based derivatives. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.

Scientists have utilized this compound as a starting material to create derivatives with novel biological activities. By using it as a lead compound, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized. nih.gov This was achieved by reacting this compound with various substituted phenols, where one chlorine atom is replaced by a phenoxy group. This approach, which combines the phenylpyrimidine moiety of the herbicide safener fenclorim with the active phenoxy substructure found in fungicides like azoxystrobin, has yielded compounds with promising fungicidal activity against plant pathogens. nih.gov This highlights the molecule's role as a scaffold for creating dual-function or multifunctional agricultural chemicals.

When creating multifunctional scaffolds from this compound, controlling which of the two chlorine atoms reacts first (regioselectivity) is critical. The reactivity of the C4 and C6 positions is not identical and can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. wuxiapptec.comresearchgate.net

In related dichloropyrimidine systems, studies have shown that the electronic properties of substituents on the ring can direct incoming nucleophiles to a specific position. For example, electron-donating groups at certain positions can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making one carbon center more electrophilic than the other. wuxiapptec.com Furthermore, the type of nucleophile plays a key role. In reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines were found to selectively displace a chloride group, while primary amines targeted the sulfone group. researchgate.net This chemoselectivity, driven by the steric and electronic properties of the reacting amine, demonstrates that precise control over the functionalization of the pyrimidine ring is achievable, enabling the planned, stepwise synthesis of complex, multifunctional molecules. researchgate.netresearchgate.net

Environmental Impact and Metabolism Studies

As an agrochemical, understanding the environmental fate of this compound (known commercially as fenclorim) and its interactions within biological systems is crucial.

The primary function of this compound in agriculture is as a herbicide safener, specifically to protect rice crops from injury by chloroacetanilide herbicides like pretilachlor (B132322). nih.gov Its interaction with herbicides is therefore not antagonistic but protective for the crop. It functions by enhancing the crop's natural defense mechanisms.

The mechanism of action involves the induction of genes responsible for detoxification. Specifically, fenclorim treatment boosts the activity of key metabolic enzymes in the rice plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. nih.gov These enzymes accelerate the metabolism and detoxification of the herbicide within the crop, preventing it from causing phytotoxic damage while not affecting its efficacy against target weeds.

Regarding its environmental fate, the physicochemical properties of this compound provide clues to its behavior in soil. It has very low aqueous solubility (2.5 mg/L at 20°C) and a moderate octanol-water partition coefficient (Log Pₒ/w = 4.17), indicating it is lipophilic. These properties suggest that the compound is likely to adsorb to soil organic matter and have low mobility in the soil column, reducing the potential for leaching into groundwater.

Table 2: Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Precursor, Herbicide Safener (Fenclorim) |

| 9,9-Diphenyl-9,10-dihydroacridine | Reactant for TADF material synthesis |

| 10,10'-(2-phenylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) (1PPA) | TADF Host Material |

| Palladium(II) acetate | Catalyst |

| Tri(tert-butyl)phosphine | Ligand for Catalyst |

| 4-chloro-6-substituted phenoxy-2-phenylpyrimidine | Fungicidal Derivative |

| Azoxystrobin | Fungicide |

| Pretilachlor | Chloroacetanilide Herbicide |

Q & A

Q. What are the optimal synthetic routes for 4,6-Dichloro-2-phenylpyrimidine?

A common method involves chlorination of 4,6-dihydroxy-2-phenylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Evidence from related pyrimidine derivatives suggests that catalytic agents like dimethylformamide (DMF) can enhance reaction efficiency . For example, 4,6-dichloro-2-methylpyrimidine is synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine, indicating analogous pathways for phenyl-substituted derivatives.

Q. Key considerations :

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR : H and C NMR spectra can confirm substitution patterns (e.g., aromatic protons at δ 7.4–8.0 ppm for the phenyl group).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225.07 (M) align with its molecular formula (CHClN) .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) enable structural refinement, critical for confirming bond angles and crystallographic purity .

Q. What physicochemical properties are critical for experimental design?

- Melting Point : Conflicting reports exist: 96.9°C vs. 91–92°C . Validate via differential scanning calorimetry (DSC).

- Solubility : Low aqueous solubility (2.5 mg/L at 20°C) but high solubility in acetone, toluene, and dichloromethane .

- Log Pow : 4.17, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points?

Discrepancies may arise from polymorphic forms or impurities. Recommended steps:

Q. How can density-functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT calculations (e.g., B3LYP functional) can model:

Q. What are best practices for safe handling and storage in laboratory settings?

- Protective Measures : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

- Storage : Store in airtight containers at ambient temperature, away from oxidizing agents .

Q. How does this compound function as a synthetic intermediate?

Its dichloro groups enable nucleophilic substitution, making it a precursor for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.